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Dolichol 22

Cat. No.: B3152506
M. Wt: 1518.6 g/mol
InChI Key: UHVHFGNZKPGPFV-MLSWYBMWSA-N
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Description

Overview of Polyisoprenoid Alcohols in Eukaryotic Cells

Polyisoprenoid alcohols are a class of long-chain, primarily unsaturated organic compounds composed of repeating isoprene (B109036) units. wikipedia.org These lipids are found in all domains of life, from bacteria to eukaryotes, where they play crucial roles. nih.govoup.com In eukaryotic cells, the most common form of polyisoprenoid alcohol is dolichol, which is characterized by the saturation of its α-isoprene unit. nih.govgerli.com

These molecules are not uniform in length but exist as a family of different chain lengths, with one or two predominating. nih.gov The specific chain length of dolichols can vary between different species. nih.gov For instance, in the yeast Saccharomyces cerevisiae, dolichols typically range from 14 to 18 isoprene units (Dol-14 to Dol-18). nih.gov In contrast, mammalian dolichols are generally longer, consisting of 16 to 23 isoprene units. foodb.ca Dolichols are found in virtually all tissues and organelle membranes of eukaryotic cells, including the endoplasmic reticulum, Golgi apparatus, lysosomes, and mitochondria. nih.govnih.gov

While polyprenols, the fully unsaturated counterparts of dolichols, are the primary form in bacteria and plants, dolichols are the predominant type in animals and fungi. researchgate.net In plants, a diverse array of polyprenols is present, with chain lengths ranging from 6 to 130 carbon atoms. gerli.com In many plant tissues, dolichols are found alongside various other polyisoprenoid alcohols. nih.gov

The biosynthesis of dolichols occurs through the mevalonate (B85504) pathway, which is also responsible for the production of cholesterol and ubiquinone. nih.govpharmanord.com The process begins with the condensation of acetyl-CoA and proceeds through several steps to produce isopentenyl pyrophosphate (IPP), the basic building block. nih.gov IPP is then condensed with farnesyl pyrophosphate (FPP) to form a polyprenyl diphosphate (B83284), which is subsequently converted to dolichol. wikipedia.org

Dolichol as a Core Component of Essential Biological Pathways

Dolichols, particularly in their phosphorylated form (dolichyl phosphate), are indispensable for several essential biological pathways in eukaryotic cells. nih.gov Their most well-defined role is as a lipid carrier for glycan precursors in the process of N-linked protein glycosylation. nih.govresearchgate.net This post-translational modification is critical for the proper folding, stability, and function of many proteins. ontosight.aiontosight.ai

The process of N-linked glycosylation begins in the endoplasmic reticulum (ER), where a dolichyl phosphate (B84403) molecule serves as a membrane anchor for the assembly of a large oligosaccharide. wikipedia.orgnih.gov This oligosaccharide, with the structure Glc₃Man₉GlcNAc₂, is built step-by-step on the dolichyl phosphate carrier. wikipedia.org Once assembled, the entire oligosaccharide is transferred from the dolichol donor to specific asparagine residues on newly synthesized polypeptide chains. wikipedia.org

Beyond N-linked glycosylation, dolichol derivatives are also crucial for other glycosylation processes, including C- and O-mannosylation, as well as the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govresearchgate.net These processes also rely on the availability of dolichol-P-mannose and dolichol-P-glucose in the ER. nih.gov

The availability of dolichyl phosphate can be a rate-limiting factor for N-glycosylation. researchgate.netoup.com Therefore, the cellular levels of dolichyl phosphate are tightly regulated through the relative activities of dolichol kinase, which phosphorylates dolichol, and dolichol phosphate phosphatase. nih.gov Disruptions in dolichol metabolism can lead to a class of metabolic diseases known as congenital disorders of glycosylation (CDG), highlighting the critical role of these lipids in human health. nih.govnauka.gov.pl

Historical Context of Dolichol Research

The discovery of dolichols dates back to 1960, when researchers at the University of Liverpool first isolated a very long-chain isoprenoid alcohol from animal tissues during their investigation into the biosynthesis of the polyisoprenoid side chain of ubiquinone. wikipedia.orgresearchgate.nettandfonline.com They named this new compound "dolichol," derived from the ancient Greek word "dólichos," meaning "long." wikipedia.org

Initially, the function of dolichol was unknown. wikipedia.org However, drawing an analogy to the role of bactoprenyl phosphates in the synthesis of bacterial cell wall glycans, scientists later discovered that the phosphorylated forms of dolichol act as cofactors in protein N-glycosylation. nih.gov This pivotal discovery elucidated the role of dolichol derivatives as intermediates in the formation of glycoproteins. nih.gov

Further research has continued to unravel the complexities of dolichol metabolism and its diverse biological functions. nih.gov While the role of phosphorylated dolichol in glycosylation is well-established, the functions of free dolichol and its esterified forms are less understood. nih.gov Biophysical studies have suggested that dolichols may influence the physical properties of biological membranes, such as increasing their fluidity. nih.gov

The table below provides a summary of key milestones in dolichol research:

YearDiscovery/MilestoneReference
1960First isolation and naming of dolichol. wikipedia.orgresearchgate.net
1960sDiscovery of dolichol phosphate at the University of Liverpool. wikipedia.org
1970Demonstration of dolichol monophosphate as a carrier of lipid-activated glycans. researchgate.net
2010Identification of SRD5A3 as the polyprenol reductase responsible for converting polyprenol to dolichol. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C110H180O B3152506 Dolichol 22

Properties

IUPAC Name

(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E,82E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83,87-docosamethyloctaoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82,86-henicosaen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H180O/c1-89(2)45-24-46-90(3)47-25-48-91(4)49-26-50-92(5)51-27-52-93(6)53-28-54-94(7)55-29-56-95(8)57-30-58-96(9)59-31-60-97(10)61-32-62-98(11)63-33-64-99(12)65-34-66-100(13)67-35-68-101(14)69-36-70-102(15)71-37-72-103(16)73-38-74-104(17)75-39-76-105(18)77-40-78-106(19)79-41-80-107(20)81-42-82-108(21)83-43-84-109(22)85-44-86-110(23)87-88-111/h45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,83,85,110-111H,24-44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82,84,86-88H2,1-23H3/b90-47+,91-49+,92-51+,93-53+,94-55+,95-57+,96-59+,97-61+,98-63+,99-65+,100-67+,101-69+,102-71+,103-73+,104-75+,105-77+,106-79+,107-81+,108-83+,109-85+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHFGNZKPGPFV-MLSWYBMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H180O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Dolichol Biosynthesis and Regulatory Mechanisms

Transcriptional and Post-Translational Regulation of Dolichol Biosynthesis Enzymes

Co-Regulation with Fatty Acid Elongation

The intricate cellular machinery responsible for synthesizing dolichols, essential lipid carriers involved in protein glycosylation, exhibits a significant degree of co-regulation with other vital metabolic pathways, notably fatty acid elongation. Acetyl-CoA serves as a fundamental precursor for both the mevalonate (B85504) pathway, which branches into dolichol synthesis, and the synthesis and elongation of fatty acids mdpi.comegyankosh.ac.in. This shared metabolic origin highlights potential points of regulatory interplay between these pathways.

Research, particularly in Candida albicans, has elucidated a critical link between the regulation of dolichol biosynthesis and the fatty acid elongation pathway mdpi.comnih.gov. Studies indicate that the expression of the TSC13 gene, which encodes enoyl-CoA reductase—an enzyme crucial for very-long-chain fatty acid (VLCFA) synthesis—plays a pivotal role in this co-regulation mdpi.comnih.gov. When the expression of TSC13 is experimentally reduced, a cascade of effects is observed that impacts the dolichol synthesis pathway. Specifically, a decrease in TSC13 expression leads to a reduction in the cellular levels of dolichols and polyprenols. This reduction is not attributed to direct changes in the expression of genes encoding cis-prenyltransferases (the enzymes responsible for building the polyprenyl backbone of dolichols) but rather to a lower expression of genes involved in the early stages of the mevalonate pathway, such as those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl diphosphate (B83284) synthase (ERG20) mdpi.comnih.gov.

Furthermore, the reduction in TSC13 expression concurrently downregulates the ACC1 gene, which encodes acetyl-CoA carboxylase. Acetyl-CoA carboxylase is recognized as the key regulatory enzyme initiating both fatty acid synthesis and elongation mdpi.comnih.gov. This coordinated downregulation of genes in both the dolichol and fatty acid synthetic pathways suggests an endogenous mechanism to maintain metabolic balance, ensuring that the production of these essential lipid classes remains in equilibrium.

The interplay between these pathways is critical, as both dolichols and fatty acids are essential for cellular function, including membrane integrity and protein modification researchgate.netresearchgate.net. The observed co-regulation ensures that cellular resources, particularly acetyl-CoA, are allocated appropriately between these demands.

Summary of Co-Regulation Findings

Gene/Pathway ComponentRole in Fatty Acid Synthesis/ElongationRole in Dolichol Biosynthesis PathwayImpact of Reduced TSC13 Expression
TSC13 Enoyl-CoA reductaseN/AReduced expression
ACC1 Acetyl-CoA carboxylase (key regulator)N/AExpression decreased
HMGR Early mevalonate pathway enzymePrecursor synthesisExpression decreased
ERG20 Farnesyl diphosphate synthase (FPPS)Precursor synthesisExpression decreased
Dolichol Levels N/AFinal productReduced
Fatty Acid Synthesis/Elongation Primary functionN/AReduced

Note: TSC13 is primarily involved in fatty acid elongation. Its downregulation indirectly affects dolichol biosynthesis by influencing upstream regulatory enzymes and precursor availability.

Compound List:

Acetyl-CoA

Dolichol

Dolichol 22

Dolichol Phosphate (B84403) (Dol-P)

Polyprenols

Very Long-Chain Fatty Acids (VLCFAs)

Farnesyl Diphosphate (FPP)

Isopentenyl Diphosphate (IPP)

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

Farnesyl diphosphate synthase (ERG20)

Acetyl-CoA carboxylase (ACC1)

Enoyl-CoA reductase (TSC13)

cis-Prenyltransferases (cis-PTs)

Dolichol Cycle and N Linked Protein Glycosylation

Role of Dolichol Phosphate (B84403) (Dol-P) as a Glycan Carrier

Dolichol, a lipid molecule anchored in the ER membrane, serves as the essential carrier for the oligosaccharide precursor cdghub.comnih.govresearchgate.net. Phosphorylated dolichol (Dol-P) is the active form that accepts the initial sugar residues. Dolichol itself is synthesized via the mevalonate (B85504) pathway, with its chain length varying across species, typically ranging from 14 to 17 isoprene (B109036) units in yeast and up to 19 to 22 isoprene units in mammalian cells nih.govoup.comembopress.org. Dol-P is crucial not only for N-linked glycosylation but also for other glycosylation processes like O-mannosylation and GPI anchor biosynthesis researchgate.net. The cellular pool of Dol-P is maintained through de novo synthesis and recycling of dolichol pyrophosphate (Dol-PP) released after oligosaccharide transfer to proteins mdpi.com.

Assembly of Lipid-Linked Oligosaccharides (LLOs) on the ER Membrane

The assembly of the LLO precursor, a 14-sugar structure with the composition Glc3Man9GlcNAc2-PP-Dol, is a stepwise process involving numerous glycosyltransferases cdghub.comresearchgate.netitmedicalteam.pl. This assembly occurs in two main phases, initiated on the cytoplasmic side of the ER and completed on the luminal side nih.govresearchgate.netucsf.edu.

The initial steps of LLO assembly occur on the cytoplasmic face of the ER membrane. This phase begins with the transfer of N-acetylglucosamine-1-phosphate from UDP-GlcNAc to dolichol phosphate (Dol-P) by GlcNAc-1-phosphate transferase (GPT), also known as Alg7p oup.comoup.com. This reaction forms GlcNAc-PP-dolichol. Subsequently, a second N-acetylglucosamine residue is added by a heterodimeric UDP-GlcNAc transferase complex composed of Alg13p and Alg14p, yielding GlcNAc2-PP-dolichol oup.comoup.comnih.govstonybrook.edu. Following these initial steps, five mannose residues are added from GDP-mannose, catalyzed by a mannosyltransferase complex including Alg1, Alg2, and Alg11, to form the Man5GlcNAc2-PP-dolichol intermediate oup.comoup.com. These early glycosyltransferases, including Alg7p, Alg13p, and Alg14p, often function as coordinated multienzyme complexes nih.gov.

After the assembly of the Man5GlcNAc2-PP-dolichol intermediate on the cytoplasmic side, it must be translocated across the ER membrane to the luminal side to continue its assembly. This translocation process is mediated by flippases, with RFT1 protein being a strong candidate for this role in eukaryotes ucsf.eduoup.comnih.govethz.chresearchgate.net. The precise mechanism of this LLO flipping is still under investigation oup.comethz.ch.

Once in the ER lumen, the Man5GlcNAc2-PP-dolichol intermediate undergoes further elongation. Four additional mannose residues are added by luminal mannosyltransferases (Alg3, Alg9, and Alg12), utilizing dolichol-P-mannose (Dol-P-Man) as the sugar donor oup.compsu.edumdpi.comresearchgate.net. Subsequently, three glucose residues are transferred from dolichol-P-glucose (Dol-P-Glc) by glucosyltransferases (Alg6, Alg8, and Alg10) to complete the mature LLO precursor, Glc3Man9GlcNAc2-PP-Dol researchgate.netitmedicalteam.plpsu.edumdpi.comresearchgate.net.

Transfer of Oligosaccharides to Nascent Proteins by Oligosaccharyltransferase (OST)

The fully assembled Glc3Man9GlcNAc2-PP-Dol is then transferred en bloc to specific asparagine residues within nascent polypeptide chains that are translocated into the ER lumen. This critical transfer reaction is catalyzed by the membrane-bound enzyme complex known as oligosaccharyltransferase (OST) mdpi.comnih.govresearchgate.netimrpress.comresearchgate.netnsf.govmcmaster.ca. OST recognizes the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline) on the protein substrate nih.govnih.govresearchgate.netitmedicalteam.pl. Dolichol pyrophosphate (Dol-PP) is released as a byproduct of this reaction mdpi.com. The OST complex in eukaryotes is a multi-subunit complex, with different isoforms existing in various organisms and even within the same organism (e.g., human OST-A and OST-B) mdpi.comnih.govresearchgate.net.

Dolichol Recycling

Following the transfer of the oligosaccharide to the protein, the dolichol pyrophosphate (Dol-PP) is hydrolyzed and dephosphorylated to regenerate dolichol phosphate (Dol-P) mdpi.comresearchgate.netoup.com. This recycling process is essential for maintaining the cellular pool of Dol-P, which is required for continuous LLO synthesis, as de novo synthesis alone may not fully support the demand researchgate.net. Enzymes such as Cwh8p in yeast are involved in the dephosphorylation of Dol-PP mdpi.comoup.com. The dolichol cycle ensures a continuous supply of the lipid carrier for the N-glycosylation pathway.

Dephosphorylation of Dolichol-Pyrophosphate (Dol-PP) by DOLPP1

Following the transfer of the assembled oligosaccharide precursor (Glc3Man9GlcNAc2) to a nascent polypeptide chain during N-linked glycosylation, a dolichol pyrophosphate (Dol-PP) molecule is released oup.comnih.govpnas.org. This released Dol-PP must be dephosphorylated to regenerate dolichol phosphate (Dol-P) to sustain the glycosylation pathway oup.comgenecards.orgcore.ac.uknih.govcore.ac.uktandfonline.com. The enzyme responsible for this crucial step is dolichyl pyrophosphate phosphatase 1 (DOLPP1), which removes one phosphate group from Dol-PP, yielding Dol-P genecards.orgcore.ac.uknih.govcore.ac.uk. This recycling mechanism ensures that Dol-P is available on the cytosolic face of the endoplasmic reticulum (ER) membrane for the initiation of new oligosaccharide chains oup.comcore.ac.uktandfonline.commit.edu. A defect in DOLPP1 activity can impair N-linked glycosylation and LLO biosynthesis, highlighting its critical role in maintaining the dolichol phosphate pool nih.govnih.gov. While specific studies detailing DOLPP1's interaction with Dolichol 22 are limited, it is understood that DOLPP1 acts on the common pool of dolichyl pyrophosphate, which would include precursors derived from this compound.

Regeneration of the Dol-P Pool

The cellular pool of Dol-P is maintained through two primary mechanisms: de novo synthesis and the recycling of Dol-PP oup.comcore.ac.ukmit.edureactome.orgresearchgate.netresearchgate.net. De novo synthesis begins with farnesyl pyrophosphate (FPP) and involves the sequential addition of isopentenyl diphosphate (B83284) (IPP) units, catalyzed by cis-prenyltransferases, to form polyprenyl diphosphate. This is followed by dephosphorylation and reduction steps to yield dolichol, which is then phosphorylated by dolichol kinase (DOLK) to form Dol-P reactome.orgresearchgate.netwikipedia.orgnih.gov. The chain length of the synthesized dolichol, including potentially this compound (corresponding to approximately 22 isoprene units or C110), is determined by the specific cis-prenyltransferase involved nih.govresearchgate.netwikipedia.orgoup.com. Mammalian cells typically synthesize dolichols with 18-21 isoprene units, placing this compound within the range of commonly utilized dolichols nih.govnih.govoup.commdpi.com.

The recycling of Dol-PP, as described above, is a significant contributor to the cellular Dol-P pool oup.comcore.ac.ukresearchgate.net. Studies suggest that the availability of Dol-P is often a rate-limiting factor for LLO synthesis, underscoring the importance of both de novo synthesis and efficient recycling pathways mit.eduresearchgate.netoup.com. The precise regulation of dolichol chain length synthesis by cis-prenyltransferases, and the subsequent phosphorylation by dolichol kinase, are critical for providing the appropriate Dol-P substrates for various glycosylation pathways reactome.orgoup.comnih.gov.

Interplay with Other Glycosylation Pathways

Beyond N-linked glycosylation, dolichols and their phosphorylated derivatives, such as dolichol phosphate mannose (Dol-P-Man), are essential for several other crucial glycosylation pathways. This compound, as a member of the dolichol family, participates in these processes by providing the necessary lipid anchor.

C-Mannosylation: This pathway involves the attachment of mannose residues to specific tryptophan residues in proteins. Dolichol phosphate mannose (Dol-P-Man) serves as the mannose donor for C-mannosylation, similar to its role in N-linked glycosylation nih.govmdpi.comnih.govresearchgate.nethmdb.canih.govresearchgate.netcdnsciencepub.com. The synthesis of Dol-P-Man is catalyzed by dolichol-phosphate mannose synthase (DPMS), a complex enzyme that requires dolichol phosphate as a substrate researchgate.nethmdb.canih.govresearchgate.net.

O-Mannosylation: Similar to C-mannosylation, O-mannosylation involves the attachment of mannose residues to serine or threonine residues of proteins. Dol-P-Man is also the essential mannose donor for this pathway nih.govmdpi.comnih.govresearchgate.nethmdb.canih.govresearchgate.netcdnsciencepub.com. The availability of Dol-P is critical for DPMS activity, which in turn fuels O-mannosylation.

GPI-Anchor Biosynthesis: Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that tether proteins to the cell surface. The biosynthesis of GPI anchors also relies on dolichol phosphate, particularly for the synthesis of dolichol phosphate mannose intermediates nih.govmdpi.comnih.govresearchgate.nethmdb.canih.govresearchgate.netthermofisher.com. Dol-P-Man is a key substrate in the assembly of the GPI glycan core hmdb.caresearchgate.net.

The common requirement for dolichol phosphate across these diverse glycosylation pathways highlights its central role in cellular protein modification. The availability and chain length of dolichols, including this compound, can influence the efficiency and specificity of these interconnected processes mit.eduresearchgate.netoup.com.

Dolichol S Involvement in Cellular Homeostasis and Stress Responses

Role in Endoplasmic Reticulum (ER) Function and Protein Folding Quality Control

The endoplasmic reticulum is a central hub for protein synthesis, folding, and modification. Dolichols are indispensable for the accurate and efficient execution of these processes, particularly through their involvement in N-linked glycosylation.

N-linked glycosylation, a crucial post-translational modification, begins with the assembly of a precursor oligosaccharide chain onto dolichol phosphate (B84403) (Dol-P) within the ER membrane wikipedia.orgcdghub.comwikipedia.org. This lipid-linked oligosaccharide (LLO) precursor, typically Glc₃Man₉GlcNAc₂, serves as the glycan donor that is transferred en bloc to specific asparagine residues on nascent polypeptide chains wikipedia.orgcdghub.compnas.orgditki.comnih.gov. This process is vital for the correct folding, stability, and subsequent trafficking of a vast array of secreted and membrane proteins cdghub.compnas.orgditki.comnih.govwikipedia.orgresearchgate.netoup.com.

When the ER becomes overloaded with unfolded or misfolded proteins, a signaling cascade known as the Unfolded Protein Response (UPR) is activated pnas.orgcapes.gov.brlsu.edu. The UPR aims to restore ER homeostasis by upregulating the synthesis of chaperones and folding enzymes. Intriguingly, studies indicate that the UPR can also stimulate the conversion of dolichol-linked oligosaccharide intermediates, thereby enhancing the supply of complete glycan precursors pnas.orgcapes.gov.brlsu.edu. This regulatory mechanism allows the UPR to bolster the cell's protein-folding capacity by optimizing the availability of essential glycosylation substrates, potentially mitigating ER stress without requiring the de novo synthesis of additional folding machinery pnas.orgcapes.gov.brlsu.edu. For instance, under conditions of glucose deprivation that impair LLO synthesis, the UPR can counteract the resulting truncation of LLOs, improving the transfer of functional glycans to proteins pnas.orgcapes.gov.brlsu.edu.

The ER employs sophisticated quality control systems (QCS) to ensure the fidelity of protein folding and modification researchgate.netnih.gov. A critical component of this system involves the precise assembly and transfer of dolichol-linked oligosaccharides (DLOs). The correct formation of the Glc₃Man₉GlcNAc₂ precursor is essential, as truncated or improperly assembled DLOs can lead to abnormal N-glycosylation cdghub.comoup.compnas.org.

Under metabolic stress, such as low glucose availability, DLO biosynthesis can be arrested, leading to the accumulation of premature, truncated DLO intermediates pnas.org. To prevent the transfer of these defective glycans to proteins, a quality control mechanism degrades these premature DLOs, typically catabolizing them into singly phosphorylated oligosaccharides (POSs) and dolichol phosphate (Dol-P) researchgate.netpnas.org. This "glycan QCS" acts as a safeguard, reducing the risk of aberrant glycosylation and the subsequent accumulation of non-functional glycoproteins researchgate.netnih.govpnas.org. Furthermore, this degradation pathway releases Dol-P, which is crucial for maintaining the cellular pool of dolichol available for new DLO synthesis, as the de novo synthesis of dolichol may not always fully support the demands of DLO production researchgate.net. Defects in specific glycosyltransferases, such as ALG9, can lead to the accumulation of truncated LLOs, which, however, can still participate in the ER quality control cycle oup.com. Conversely, when the glycan QCS limits glycan availability, it can lead to global hypoglycosylation, potentially triggering the UPR nih.gov.

Dolichol's Influence on Cellular Membrane Dynamics and Integrity

Beyond its role in protein modification, dolichols are integral constituents of cellular membranes, influencing their physical properties and contributing to membrane-associated processes.

Dolichols are found interspersed within the phospholipid bilayer of cellular membranes, with their hydrophobic tail embedded in the lipid core and their hydrophilic head group oriented towards the membrane surface mdpi.comnih.gov. Research utilizing model membrane systems has demonstrated that dolichols can significantly impact membrane fluidity and structure mdpi.comnih.govresearchgate.netnih.govtandfonline.comcapes.gov.brtandfonline.comnih.govnih.govnih.gov.

Studies using various fluorescent probes and biophysical techniques have shown that dolichols can increase membrane fluidity by reducing order parameters and polarization nih.govcapes.gov.br. For example, dolichols have been observed to lower the polarization and order parameters of diphenylhexatriene (DPH) in synaptic plasma membranes and liposomes, while increasing fluidity as reported by 16-doxylstearic acid nih.gov. Conversely, other probes, such as 5-doxylstearic acid, have indicated a reduction in membrane fluidity in the presence of dolichols capes.gov.brnih.gov. The specific effects of dolichols on membrane properties are complex and depend on factors such as dolichol chain length, the phospholipid composition of the membrane, and the location of the probe within the bilayer nih.govtandfonline.comtandfonline.comnih.govnih.gov. For instance, dolichol C95 has shown differential effects on the phase transitions of various phospholipids, stabilizing some bilayers at low temperatures while destabilizing others at higher temperatures tandfonline.comtandfonline.comnih.gov. Dolichyl phosphate, in particular, has been shown to induce non-bilayer structures and destabilize lipid bilayers, potentially leading to the formation of hexagonal (HII) phases nih.gov. Dolichols may also play a role in protecting membrane lipids from oxidative damage nih.govresearchgate.net.

Dolichol in Cellular Stress Response

Dolichols appear to play a protective role in cellular stress responses, contributing to cellular resilience and adaptation.

Research in Arabidopsis thaliana has shown that dolichol is important for plant responses to endoplasmic reticulum stress and drought nih.govresearchgate.netoup.com. A mutant with significantly reduced dolichol content (lew1) exhibited enhanced drought resistance and altered expression of UPR pathway genes under drought conditions, suggesting a role for dolichol in mediating stress adaptation nih.gov. Dolichols have also been proposed to act as antioxidants, potentially scavenging free radicals and protecting cellular lipids from oxidative damage, a common consequence of various cellular stresses nih.govresearchgate.net.

The connection between the UPR and the dolichol pathway further highlights dolichol's role in stress management. As mentioned, the UPR can modulate the dolichol pathway to support protein folding during ER stress pnas.orgcapes.gov.brlsu.edu. Moreover, the glycan QCS, which degrades defective DLOs, can, under conditions of metabolic stress, lead to hypoglycosylation and subsequent UPR activation, indicating an interconnected response to cellular insult nih.gov.

Beyond immediate stress responses, changes in dolichol levels have been observed during aging. In the aging human brain, dolichol levels tend to increase, while ubiquinone levels decrease, suggesting a potential role in age-related cellular changes wikipedia.org. Conversely, in neurodegenerative conditions like Alzheimer's disease, dolichol levels decrease, differentiating these pathological states from normal aging wikipedia.org.

Compound Table

Compound NameDescription
DolicholLong-chain unsaturated isoprenoid alcohols; major component of cellular membranes.
Dolichol phosphate (Dol-P)Phosphorylated form of dolichol; acts as a lipid anchor and sugar carrier.
Dolichol-linked oligosaccharide (DLO)Oligosaccharide precursor assembled on dolichol phosphate; essential for N-linked glycosylation.
Glc₃Man₉GlcNAc₂The complete precursor oligosaccharide for N-linked glycosylation.
Man₅GlcNAc₂-PP-dolicholAn intermediate in DLO biosynthesis, assembled on the cytoplasmic side of the ER.
Man₆GlcNAc₂-PP-dolicholAn intermediate in DLO biosynthesis, accumulated in certain congenital disorders of glycosylation (CDG).
Man₈GlcNAc₂-PP-dolicholAn intermediate in DLO biosynthesis, accumulated in certain congenital disorders of glycosylation (CDG).
GDP-ManGuanosine diphosphate (B83284) mannose; a sugar donor for dolichol-linked mannose synthesis.
UDP-GlcNAcUridine diphosphate N-acetylglucosamine; a sugar donor for dolichol-linked N-acetylglucosamine synthesis.
UDP-GlucoseUridine diphosphate glucose; a sugar donor for dolichol-linked glucose synthesis.
Dol-P-Man (Dolichol-phosphate-mannose)Dolichol phosphate with a mannose residue attached; acts as a mannose donor.
Dol-P-Glc (Dolichol-phosphate-glucose)Dolichol phosphate with a glucose residue attached; acts as a glucose donor.

Data Tables

Table 1: Dolichol Chain Lengths in Various Organisms

Organism/TissueDolichol Chain Length (Isoprene Units)Notes
General Eukaryotes15–23Varies depending on species.
Mammalian Dolichols16–23Specific chain lengths can vary.
Yeast (e.g., S. cerevisiae)~C80 (approx. 19-22 units)Yeast can synthesize long-chain dolichols similar to mammalian dolichols.
Arabidopsis thaliana~C80 (approx. 19-22 units)Main dolichols synthesized.

Table 2: Effects of Dolichol on Model Membrane Fluidity

Dolichol/Dolichyl PhosphateModel Membrane CompositionProbe UsedObserved Effect on FluidityReference(s)
DolicholMouse Synaptic Plasma Membranes (SPM)Diphenylhexatriene (DPH)Fluidized nih.gov
DolicholMouse Synaptic Plasma Membranes (SPM)16-doxylstearic acidIncreased nih.gov
DolicholMouse Synaptic Plasma Membranes (SPM)5-doxylstearic acidReduced capes.gov.brnih.gov
DolicholMouse Synaptic Plasma Membranes (SPM)Trans-parinaric acidNo significant effect nih.gov
Dolichol C95DPPCVariousNo detectable effect tandfonline.comtandfonline.comnih.gov
Dolichol C95DPPEVariousIncreased gel-to-liquid-crystal transition temperature tandfonline.comtandfonline.comnih.gov
Dolichol C95SOPEVariousDecreased lamellar-to-non-lamellar transition temperature tandfonline.comtandfonline.comnih.gov
Dolichyl PhosphateDOPC/DOPE mixturesVariousInduced non-bilayer structures, hexagonal (HII) phase nih.gov

Table 3: Dolichol Levels in Cellular Stress and Aging Contexts

Condition/ContextDolichol Level ChangeNotesReference(s)
Arabidopsislew1 mutant~85% reductionImpaired dolichol biosynthesis; associated with altered ER stress response and enhanced drought resistance. nih.gov
Aging (Human Brain)IncreasedProgressive increase observed; potentially linked to cellular adaptation or decline. wikipedia.org
Alzheimer's DiseaseDecreasedContrasts with normal aging; suggests a disruption in lipid metabolism or cellular signaling pathways. wikipedia.org
Drought Stress (Arabidopsis)Implied importancelew1 mutant shows altered UPR gene expression, suggesting dolichol is important for response to drought-induced ER stress. nih.govresearchgate.netoup.com
Glucose DeprivationImpaired synthesisLeads to arrested DLO assembly; UPR can counteract this by stimulating LLO conversion. pnas.orgcapes.gov.brlsu.edu
General Cellular StressProtective roleProposed to act as radical scavengers, protecting lipids from oxidative damage. nih.govresearchgate.net

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Compound List:

this compound

Mevalonate (B85504)

Dysregulation of Dolichol Metabolism in Genetic Disorders

Congenital Disorders of Glycosylation (CDG Type I)

Congenital Disorders of Glycosylation (CDG) represent a group of inherited metabolic diseases characterized by abnormal glycosylation of proteins and lipids. CDG Type I (CDG-I) defects specifically arise from impaired assembly and transfer of the LLO precursor, Glc₃Man₉GlcNAc₂-PP-dolichol, in the cytoplasm and endoplasmic reticulum (ER). Several CDG-I subtypes are directly caused by mutations in genes that govern the synthesis of dolichol and its activated form, dolichyl phosphate (B84403) (Dol-P). These defects disrupt the foundation of the N-glycosylation pathway, leading to the production of glycoproteins with unoccupied N-glycosylation sites (hypoglycosylation).

SRD5A3-CDG, formerly known as CDG-Iq, is an autosomal recessive disorder caused by mutations in the SRD5A3 gene. This gene encodes the enzyme polyprenol reductase, which is responsible for a critical step in dolichol biosynthesis: the reduction of the terminal alpha-isoprene unit of polyprenol to form dolichol. This conversion is one of the earliest and most crucial steps in the N-linked glycosylation pathway.

Mutations in SRD5A3 result in a non-functional or deficient enzyme, leading to a reduced availability of dolichol. The subsequent shortage of dolichyl phosphate impairs the synthesis of the LLO precursor required for N-glycosylation, as well as the dolichol-P-mannose and dolichol-P-glucose donors used in multiple glycosylation pathways. This leads to the hypoglycosylation of proteins and lipids, causing the multisystemic symptoms associated with the disorder. Although a deficiency of dolichol is the primary defect, an accumulation of the precursor polyprenol has also been observed in patients.

Table 1: Clinical Manifestations of SRD5A3-CDG

CategoryClinical Features
Neurological Intellectual disability, developmental delays, ataxia (impaired coordination), hypotonia (low muscle tone).
Ophthalmologic Severe visual impairment, optic nerve hypoplasia/atrophy, colobomas, congenital cataracts, glaucoma.
Dermatological Ichthyosiform skin lesions (dry, scaly skin).
Other Congenital heart defects, coagulation abnormalities, distinctive facial features.

DOLK-CDG, or CDG-Im, results from mutations in the DOLK gene, which encodes the enzyme dolichol kinase. This enzyme catalyzes the phosphorylation of dolichol to dolichyl phosphate (Dol-P) using cytidine (B196190) triphosphate (CTP) as the phosphate donor. The formation of Dol-P is essential, as it is the activated form of dolichol that serves as the lipid anchor upon which the LLO precursor is assembled in the ER membrane.

A deficiency in dolichol kinase activity due to DOLK mutations leads to an insufficient supply of Dol-P. This directly hampers the initiation of LLO synthesis, thereby disrupting the entire N-glycosylation pathway. The clinical presentation of DOLK-CDG is highly variable, ranging from severe multisystem disease to isolated cardiac or neurological involvement. A key consequence of impaired glycosylation in DOLK-CDG is the abnormal glycosylation of alpha-dystroglycan, a protein critical for muscle fiber stability, which leads to the characteristic dilated cardiomyopathy seen in many patients.

Table 2: Clinical Presentations of DOLK-CDG

Clinical PresentationKey Symptoms
Cardiac Dilated cardiomyopathy (weakened and enlarged heart).
Neurological Recurrent seizures, intellectual disability, hypotonia.
Multisystemic A combination of severe cardiac, neurological, and other organ involvement; often includes ichthyosis.

DHDDS-CDG is caused by mutations in the DHDDS gene, which encodes a catalytic subunit of the cis-prenyltransferase enzyme complex. This enzyme is responsible for the first committed step in the de novo biosynthesis of dolichol, catalyzing the elongation of the polyprenyl chain from farnesyl diphosphate (B83284) and isopentenyl diphosphate. The DHDDS subunit specifically determines the chain length of the resulting dolichol, which in humans is predominantly composed of 19 isoprene (B109036) units (Dolichol-19).

Deficiency in DHDDS activity disrupts the production of dolichol at its origin. While some mutations in DHDDS are associated with a specific phenotype of autosomal recessive retinitis pigmentosa, more severe mutations can cause a multisystemic CDG. In these severe cases, the reduced synthesis of dolichol leads to a downstream deficit in Dol-P and LLO, causing a systemic N-glycosylation defect. Biochemical analysis of patients with DHDDS-CDG has shown a characteristic shift towards shorter dolichol species, such as dolichol-18 instead of the usual dolichol-19.

The N-glycosylation of proteins is a multi-step process that begins in the endoplasmic reticulum. The central component of the initial phase is the lipid-linked oligosaccharide (LLO), a precursor molecule with the structure Glc₃Man₉GlcNAc₂. This oligosaccharide is assembled sequentially on a dolichyl phosphate (Dol-P) anchor embedded in the ER membrane. Once fully assembled, the entire oligosaccharide chain is transferred en bloc from the dolichol carrier to specific asparagine residues on newly synthesized polypeptide chains.

The genetic disorders SRD5A3-CDG, DOLK-CDG, and DHDDS-CDG each disrupt this fundamental process at a different point in the dolichol metabolic pathway, but they share a common pathophysiological mechanism: the reduced availability of the LLO precursor.

DHDDS Deficiency limits the initial synthesis of the dolichol backbone itself.

SRD5A3 Deficiency prevents the final maturation of polyprenol into dolichol, creating a bottleneck in the supply.

DOLK Deficiency impairs the crucial activation step of converting free dolichol into the functional carrier, Dol-P.

In all these cases, the consequence is an insufficient pool of Dol-P available for LLO synthesis. This leads to a decreased rate of LLO assembly, and consequently, many nascent proteins that should be glycosylated are not, a condition known as hypoglycosylation. Since N-glycans are vital for the correct folding, stability, transport, and function of countless proteins, this widespread hypoglycosylation results in the severe, multisystem clinical phenotypes characteristic of CDG-I.

Dolichol Metabolism in Specific Tissues and Organelles

The metabolism and distribution of dolichol and its metabolites are not uniform throughout the body or even within a single cell. The specific localization of these compounds is closely tied to their distinct functions in glycosylation and other cellular processes.

Studies in rats have shown that the concentration of dolichol varies significantly between different organs. The spleen contains the highest concentration, followed by the liver and brain. The liver is a major site of dolichol metabolism, with approximately 80% of intravenously administered dolichol localizing to this organ. In contrast, tissues like the kidneys, testes, heart, and brain take up significantly less.

The subcellular distribution of dolichol metabolites is highly compartmentalized, reflecting their different roles.

Dolichyl Phosphate (Dol-P) , the activated form required for glycosylation, is found predominantly in the microsomal fraction, which contains the endoplasmic reticulum. This localization is consistent with its role as the lipid carrier for LLO synthesis, which occurs in the ER. In rat liver, while only about 5% of the cell's total dolichol is in the microsomes, a significant portion (around 30-40%) of the dolichol in this compartment is in the phosphorylated, active form.

Dolichol (the free alcohol form) is found in almost all organelle membranes, but it is highly enriched in lysosomes. It is also present in significant amounts in Golgi membranes, plasma membranes, and mitochondria. The high concentration in lysosomes suggests a role in this organelle or that it is a site of accumulation and eventual breakdown.

This differential distribution indicates that the concentrations of dolichol and Dol-P are regulated by distinct mechanisms and that the two forms have independent distributions tailored to their specific cellular functions.

Table 3: Distribution of Dolichol Metabolites

LocationMetabolite FormRelative ConcentrationFunctional Significance
Tissues
SpleenDolicholHigh.Precise function not fully elucidated.
LiverDolichol & Dol-PModerate to High.Major site of dolichol metabolism and glycosylation.
BrainDolichol & Dol-PModerate.Important for glycoprotein (B1211001) synthesis in neural development.
Subcellular
Endoplasmic Reticulum (Microsomes)Dolichyl PhosphateHigh relative to total dolichol in this compartment.Site of N-linked glycosylation; Dol-P is the essential LLO carrier.
LysosomesDolicholVery High.Potential site of accumulation and catabolism.
Golgi ApparatusDolicholModerate.Role in membrane function or transport.
Plasma MembraneDolicholModerate.May influence membrane properties.

Methodologies for Dolichol Research

Extraction and Purification Techniques for Dolichols and Their Derivatives

The initial and critical step in dolichol research is their effective extraction and purification from biological matrices. A widely adopted method involves alkaline saponification of tissues, which serves to hydrolyze dolichyl esters, releasing the free dolichol. nih.govosti.gov This process is typically followed by liquid-liquid extraction.

A common procedure for the determination of dolichol and its phosphorylated form, dolichyl phosphate (B84403) (Dol-P), from mammalian liver begins with alkaline saponification of the tissue, followed by extraction of the lipids into diethyl ether. nih.govosti.gov The efficiency of this extraction is influenced by factors such as the duration of saponification and the concentration of potassium hydroxide (B78521) (KOH) used. nih.gov Following extraction, dolichol can be directly quantified. However, Dol-P often requires an additional purification step using silicic acid chromatography before quantification. nih.govosti.gov

For studies involving cultured cells, where sample material is often limited, extraction protocols have been adapted from tissue-based methods. uzh.chuzh.ch A typical procedure involves harvesting cells, followed by alkaline hydrolysis to release dolichols from their esterified forms. mdpi.com For instance, in the analysis of dolichol-phosphates from HeLa cells, an extraction protocol originally designed for tissue samples was successfully adapted. uzh.ch This involved alkaline hydrolysis, partitioning, and further purification on a C18 Sep Pak column followed by separation on a Silica (B1680970) Sep Pak column. uzh.ch

The general workflow for polyisoprenoid extraction from fungal biomass, such as Candida albicans, also involves hydrolysis with KOH in the presence of pyrogallol, followed by extraction with diethyl ether. The crude extract is then subjected to silica gel column chromatography for purification. mdpi.com

Table 1: Overview of Extraction and Purification Steps for Dolichols

StepDescriptionPurposeKey Reagents/Materials
Sample Preparation Harvesting of tissues or cultured cells.To obtain the biological material for analysis.N/A
Alkaline Saponification/Hydrolysis Treatment of the sample with a strong base (e.g., KOH) at elevated temperatures.To cleave ester linkages and release free dolichols and dolichyl phosphates. nih.govosti.govPotassium Hydroxide (KOH)
Liquid-Liquid Extraction Partitioning of lipids into an organic solvent.To separate the lipophilic dolichols from the aqueous phase.Diethyl ether, Chloroform/Methanol mixtures nih.govlipidmaps.org
Purification Further separation of dolichols and their derivatives from other lipids.To isolate the compounds of interest for accurate analysis.C18 Sep Pak columns, Silica Sep Pak columns, Silicic acid chromatography nih.govuzh.ch

Advanced Spectrometric Analyses

Mass spectrometry-based methods are indispensable for the detailed structural characterization and quantification of dolichols and their derivatives. nih.govnih.govduke.edu These techniques offer high sensitivity and specificity, which are crucial for analyzing these low-abundance lipids. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of dolichols and their precursors, polyprenols. nih.govnih.govresearchgate.net This technique allows for the separation of these highly hydrophobic molecules and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns. uzh.chnih.gov Different LC-MS/MS approaches have been developed to address various aspects of dolichol biology. nih.govnih.gov

Reverse phase liquid chromatography combined with multiple reaction monitoring (LC-MRM) is a highly sensitive method for detecting and quantifying specific dolichols and polyprenols, particularly when working with limited sample amounts. nih.gov This technique is often performed on a triple quadrupole mass spectrometer. The first quadrupole selects the precursor ion (the intact molecule), the second acts as a collision cell to fragment the ion, and the third quadrupole selects a specific fragment ion for detection. nih.gov This high specificity allows for the detection of dolichols even in complex biological extracts. lipidmaps.org For example, LC-MRM has been used to analyze C90 and C95 dolichols and polyprenols in mouse embryos. nih.gov

Normal phase LC-MS/MS is particularly useful for analyzing the glycan-charged derivatives of dolichol phosphate. nih.govnih.gov This method has been instrumental in characterizing dolichol phosphate-linked glycans in various organisms. nih.gov For instance, normal phase LC/MS analysis of a total lipid extract from Haloferax volcanii allowed for the detection of dolichol phosphate species modified with one to four saccharides. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, non-volatile molecules like dolichols and their phosphorylated derivatives. uzh.chuzh.ch ESI-MS can be used to determine the chain length and the saturation state of the α-isoprene unit of dolichols. uzh.chuzh.ch Negative ion ESI-MS is often employed for the analysis of dolichol-phosphates. uzh.chuzh.ch The development of LC-ESI-MS methods has significantly advanced the ability to detect and quantify dolichol and its derivatives in various biological samples, from cultured cells to tissues. nih.govduke.edu

Chromatographic Methods

Chromatography is a fundamental component of dolichol research, used for both purification and analytical separation. nih.govuzh.ch Various chromatographic techniques are employed, often in combination with mass spectrometry.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of dolichols and their phosphates. uzh.chuzh.chnih.gov Reverse-phase HPLC, typically using a C18 column, is commonly used for the direct quantification of dolichol after extraction. nih.govosti.gov For the analysis of dolichyl phosphates, derivatization with a fluorescent tag can be employed to enhance detection sensitivity in HPLC with fluorescence detection. uzh.chnih.gov

The choice of chromatographic method depends on the specific research question. Reverse-phase LC is well-suited for separating dolichols based on their hydrophobicity and chain length. acs.orglipidmaps.org Normal phase LC, on the other hand, is advantageous for the separation of more polar derivatives, such as dolichol phosphate-linked oligosaccharides. nih.govoup.com

High-Performance Liquid Chromatography (HPLC) for Dolichol-Linked Oligosaccharides and Dol-P Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dolichol and its derivatives. It is instrumental in both the separation and quantification of dolichol-linked oligosaccharides (DLOs) and dolichyl phosphate (Dol-P).

Dolichol-Linked Oligosaccharides (DLOs): Complex mixtures of DLOs can be resolved using HPLC, often on a silica gel column. oup.comoup.com This allows for the separation of DLOs based on the size of their oligosaccharide chains. For instance, HPLC can distinguish between various intermediates in the DLO assembly pathway, such as Man₅GlcNAc₂-PP-Dol and the fully assembled Glc₃Man₉GlcNAc₂-PP-Dol. oup.comoup.com The development of rapid HPLC procedures has enabled the large-scale isolation of specific, homogeneous DLOs from sources like porcine pancreas and yeast cultures. oup.com For example, preparations highly enriched in Glc₃Man₉GlcNAc₂-PP-Dol or Man₉GlcNAc₂-PP-Dol have been successfully obtained. oup.com The recovery of DLOs from preparative HPLC columns is typically high, often exceeding 95%. oup.com

Dolichyl Phosphate (Dol-P): HPLC is also crucial for the quantification of Dol-P. uzh.chnih.gov Due to the low abundance of Dol-P in cultured cells, sensitive detection methods are required. uzh.chnih.gov One common approach involves the fluorescent labeling of Dol-P, for example with 9-anthroyldiazomethane (9-ADM), followed by separation via HPLC and quantification against an internal standard, such as polyprenol-P. uzh.ch This method has been used to determine the levels of different dolichol phosphate species (e.g., C90-Dol-P, C95-Dol-P, C100-Dol-P) in HeLa cells. uzh.ch Reverse-phase HPLC on a C18 column is another established method for the direct quantification of dolichol and, after further purification, dolichyl phosphate. osti.gov

The combination of HPLC with mass spectrometry (LC-MS) provides a powerful tool for both structural characterization and quantification. uzh.chnih.govlipidmaps.org Negative-ion electrospray ionization mass spectrometry can identify the isoprene (B109036) chain length and the saturation state of the α-isoprene unit of Dol-P species. uzh.chnih.gov

Thin-Layer Chromatography (TLC) for Dolichol and Dolichyl Derivatives

Thin-Layer Chromatography (TLC) is a valuable and straightforward method for the separation and identification of dolichol and its derivatives. nih.govtandfonline.com

A notable application of TLC is the two-dimensional (2D-TLC) method, which effectively separates dolichols from polyprenols (their unsaturated precursors). tandfonline.comnih.gov This technique typically involves a first development on a silica gel plate followed by a second development on a reversed-phase (e.g., RP-C18) plate. tandfonline.comnih.govresearchgate.net This two-plate system allows for the separation of dolichol and dehydrodolichol (B1175241) families based on both polarity and carbon chain length. nih.govresearchgate.net For visualization, compounds resolved on the TLC plate can be stained with iodine vapor or an anisaldehyde–sulfuric acid spray reagent. oup.combibliotekanauki.pl

TLC is often used as a preliminary purification step before other analytical techniques. nih.gov For instance, in the spectrophotometric determination of dolichols, solvent extraction is followed by TLC to isolate the dolichol and dolichyl derivatives before the colorimetric assay. nih.gov

Spectrophotometric Assays (e.g., Chugaev Color Reaction)

Spectrophotometric methods offer a simple and rapid way to quantify microamounts of dolichol. nih.govpsu.edu The Chugaev color reaction is a classic example of such an assay. nih.govjst.go.jp This colorimetric method allows for the reliable determination of dolichol and its derivatives in the microgram range. nih.gov The color production in this reaction is linear within a specific concentration range, typically 2 to 20 micrograms of dolichol. nih.gov

For the analysis of biological samples, dolichol and its derivatives are first isolated through solvent extraction and purified by Thin-Layer Chromatography (TLC) before undergoing the colorimetric assay. nih.gov The entire procedure, from sample purification to quantification, can be completed in less than half a day. nih.gov This method has been successfully applied to measure dolichol and dolichyl ester levels in tissues such as bovine thyroid. nih.gov

Metabolic Labeling and Isotope Dilution Analysis

Metabolic labeling is a powerful technique used to trace the biosynthesis and turnover of dolichols and their derivatives within cells. psu.edunih.gov This typically involves incubating cells with radiolabeled precursors, such as [³H]- or [¹⁴C]-labeled D-mannose, D-galactose, or D-glucosamine, which are incorporated into the dolichol-linked oligosaccharides (DLOs). psu.edunih.gov The dolichol moiety itself can also be labeled using precursors like radiolabeled acetate (B1210297) or mevalonate (B85504). psu.edu

However, metabolic labeling has some limitations. The results may not always reflect the true steady-state levels of DLOs, especially with brief incubation periods. oup.comipb.pt Furthermore, isotope dilution, the mixing of the radiolabel with endogenous unlabeled pools, can make it difficult to determine the exact molar quantities of each DLO species. psu.edunih.govoup.com

Isotope dilution analysis is also employed to monitor the recovery of dolichols during extraction and purification procedures. osti.govnih.gov In this approach, a known amount of a labeled standard (e.g., [¹⁴C]Dol-P) is added to the sample at the beginning of the procedure. osti.gov By measuring the amount of the labeled standard recovered at the end, the efficiency of the extraction and purification process can be accurately determined, allowing for correction of any losses. osti.govnih.gov

A novel method for analyzing the contribution of different biosynthetic pathways (the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways) to dolichol production involves metabolic labeling with isotope-labeled glucose followed by mass spectrometry analysis of the resulting dolichols. oup.com By modeling the isotopic envelopes of the mass spectra, researchers can quantitatively estimate the proportion of isoprene units derived from each pathway. oup.com

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in elucidating the functions of genes and enzymes involved in the dolichol biosynthetic pathway.

Gene Knockout and Overexpression Studies

Manipulating the expression levels of genes encoding enzymes in the dolichol pathway provides significant insights into their roles.

Gene Knockout/Knockdown: Creating knockout or knockdown models, where a specific gene is inactivated or its expression is reduced, allows researchers to study the consequences of its absence. For example, loss-of-function mutations in DPMS1, the catalytic subunit of dolichol-P-mannose synthase, in Arabidopsis thaliana resulted in a wrinkled seed coat phenotype and enhanced hypersensitivity to ammonium (B1175870). researchgate.net In zebrafish, knockdown of DHDDS expression, an enzyme involved in an early step of dolichol synthesis, leads to photoreceptor degeneration. nih.gov These studies demonstrate the critical roles of these genes in development and cellular function.

Overexpression Studies: Conversely, overexpressing a gene can reveal its potential to influence the pathway's output. In Arabidopsis, overexpression of DPMS1 led to disorganized stem morphology, wrinkled seed coats, and a constitutive endoplasmic reticulum (ER) stress response. researchgate.netnih.gov In the yeast Saccharomyces cerevisiae, overexpressing the ERG20 gene, which encodes farnesyl diphosphate (B83284) synthase, results in an increased level of dolichol. oup.com These findings highlight how the regulation of gene expression in the dolichol pathway is crucial for maintaining cellular homeostasis.

The use of knockout cell pools, where a target gene is knocked out in a population of cells, has also proven to be an effective method for accelerated gene function studies. synthego.com

Mutagenesis and Functional Analysis of Enzymes

Site-directed mutagenesis is a powerful tool to investigate the function of specific amino acid residues within enzymes of the dolichol pathway. By changing specific amino acids, researchers can assess their importance for catalytic activity, substrate binding, and protein-protein interactions.

For instance, a highly conserved amino acid sequence was proposed as a potential dolichol recognition sequence in several enzymes that use dolichol or dolichyl-P as a substrate, including dolichyl-P-mannose synthase. bibliotekanauki.pl However, when site-directed mutagenesis was used to alter the most conserved residues in this domain of the yeast dolichyl-P-mannose synthase, the modified enzymes retained catalytic activity and their apparent affinity for Dol-P was unchanged. bibliotekanauki.pl This suggests that the precise amino acid sequence of this conserved domain is not critically essential for dolichol recognition when the enzyme is in its lipid environment. bibliotekanauki.pl

Functional analysis of enzymes can also be performed by expressing the corresponding gene in a heterologous system, such as E. coli, and then assaying the activity of the purified protein. nih.gov This approach was used to confirm that the LEW1 gene in Arabidopsis encodes a cis-prenyltransferase that synthesizes dolichol. nih.gov Such studies are crucial for identifying and characterizing new enzymes in the pathway, as demonstrated by the identification of a new type of Z,E-mixed prenyl reductase in mycobacteria, which has no sequence homology to the previously known polyprenol reductases involved in dolichol biosynthesis. nih.gov

Use of Yeast and Arabidopsis Models in Dolichol Research

Model organisms, particularly the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana, have proven indispensable for dissecting the complex biosynthesis and physiological roles of dolichols, including long-chain variants like Dolichol 22.

Saccharomyces cerevisiae has been a cornerstone for dolichol research due to its genetic tractability and the conservation of the dolichol biosynthesis pathway. nih.gov Yeast synthesizes a bimodal distribution of dolichols. One family consists of shorter chains (Dol-14 to Dol-18), while a second family of longer-chain dolichols (Dol-19 to Dol-24) is also produced, with Dol-21 being particularly dominant in some conditions. mdpi.combibliotekanauki.pl This production of very-long-chain dolichols, including this compound, makes yeast an excellent model for studying their specific synthesis and function. mdpi.com

Genetic screens in yeast have identified key enzymes in the pathway. Two distinct cis-prenyltransferases (CPTs), the enzymes responsible for elongating the polyisoprenoid chain, have been characterized: Rer2p and Srt1p. oup.comnih.gov Research indicates that these enzymes have different specificities and roles:

Rer2p : Primarily active during the logarithmic growth phase and responsible for synthesizing the shorter family of dolichols (14-18 isoprene units). bibliotekanauki.ploup.com

Srt1p : Its activity is up-regulated during the stationary phase or under nutrient starvation, and it is responsible for synthesizing the longer family of dolichols (19-24 isoprene units). bibliotekanauki.ploup.com

Mutants, such as the rer2Δ strain which is deficient in dolichol synthesis, serve as powerful tools. umich.edu They allow for functional complementation studies, where genes from other organisms (like plants) can be introduced to test for their ability to restore dolichol production, thereby identifying orthologous genes. umich.edu Furthermore, studying mutants like sec59 (dolichol kinase deficient) and dpm1 (dolichyl phosphate mannose synthase deficient) has revealed links between dolichol metabolism and critical cellular processes like cell wall assembly. nih.gov

Arabidopsis thaliana provides a model system for understanding the function of dolichols in plants. nih.govresearchgate.net Genetic screening of Arabidopsis led to the isolation of the leaf wilting1 (lew1) mutant, which exhibits an approximate 85% reduction in total dolichol content. nih.govnih.gov This deficiency results in impaired protein N-glycosylation and compromised plasma membrane integrity. nih.govresearchgate.netnih.gov The LEW1 gene was identified as encoding a protein distantly related to CPTs. umich.edu

Subsequent research in tomato, a related plant model, revealed that dolichol synthesis requires a two-component enzyme complex. This complex consists of a catalytic CPT subunit (SlCPT3) and a partner protein, the CPT-binding protein (SlCPTBP), which is the homolog of Arabidopsis LEW1. umich.edu Both components are localized to the endoplasmic reticulum and are essential for complementing the yeast rer2Δ mutant, confirming their cooperative role in dolichol synthesis. umich.edu Genome-wide association studies (GWAS) in Arabidopsis have further confirmed that a specific cis-prenyltransferase, CPT3, is a key gene responsible for the accumulation of the major dolichol family in the plant. biorxiv.org

Model OrganismKey Genes/MutantsMajor Findings in Dolichol Research
Saccharomyces cerevisiae Rer2p, Srt1p (cis-prenyltransferases)Elucidation of bimodal dolichol synthesis, including long-chains up to Dol-24. mdpi.combibliotekanauki.pl
rer2Δ, sec59, dpm1 (mutants)Identification of key biosynthetic enzymes and links to cell wall integrity. nih.govumich.edu
Arabidopsis thaliana lew1 (mutant)Revealed the importance of dolichols for membrane integrity and stress response. nih.govresearchgate.netnih.gov
CPT3, LEW1/CPTBPIdentification of a two-component dolichol synthase complex in plants. umich.edubiorxiv.org
AtDOK1 (dolichol kinase)Implication of dolichol phosphorylation in developmental processes like flowering time. nih.gov

Biophysical Studies on Membrane Interactions

Biophysical studies using model membranes are crucial for understanding how dolichols, by virtue of their extreme length and unique structure, influence the physical properties of the lipid bilayer. These studies consistently show that dolichols are not passive components but actively modulate membrane fluidity, permeability, and structure. mdpi.commit.edu The effects are dependent on the dolichol's chain length and the specific phospholipid composition of the membrane. mdpi.comresearchgate.net Free dolichol is believed to reside in the membrane's interior, oriented largely parallel to the bilayer plane, whereas its phosphorylated form, dolichyl phosphate, adopts a more transmembrane orientation with its charged headgroup at the aqueous interface. mit.eduoup.com

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to probe the orientation, dynamics, and interactions of dolichols within model phospholipid membranes at an atomic level. mit.eduoup.com

¹H-NMR and ³¹P-NMR studies have been particularly insightful. They have demonstrated that the incorporation of long-chain dolichols (such as C95, a 19-isoprene unit dolichol) or their phosphorylated derivatives into phospholipid vesicles perturbs the structure of the host lipids. oup.comnih.gov A key finding is that these polyisoprenols can induce a transition from the normal lamellar (bilayer) phase to non-lamellar structures, specifically the inverted hexagonal (HII) phase. oup.comnih.gov This structural alteration signifies a significant destabilization of the membrane bilayer.

²H-NMR studies provided further detail on the localization of dolichol within the membrane. By measuring relaxation times, these studies suggested that the head and tail regions of the dolichol molecule experience similar motional freedom, consistent with a location deep within the hydrocarbon core of the bilayer, rather than spanning it. oup.com Molecular modeling based on NMR data suggests that the long axis of free dolichol is oriented roughly parallel to the bilayer interface. oup.comnih.govresearchgate.net

NMR TechniqueInformation GainedKey Findings
¹H-NMR Interaction with host lipidsShowed direct interaction and perturbation of phospholipid acyl chains by dolichol. oup.com
³¹P-NMR Phospholipid headgroup structureConfirmed the ability of dolichols to induce non-lamellar (hexagonal HII) phases. oup.comnih.gov
²H-NMR Molecular dynamics and locationIndicated that free dolichol resides within the bilayer interior, not as a transmembrane molecule. oup.com

X-ray Diffraction and Electron Microscopy for Membrane Structure Analysis

X-ray diffraction and electron microscopy are complementary techniques that provide direct visualization and structural parameters of membranes, confirming and extending the findings from NMR studies.

Synchrotron X-ray diffraction allows for precise measurement of membrane structural parameters, such as bilayer thickness and repeat spacing, as a function of temperature and composition. researchgate.nettandfonline.com Studies on model membranes composed of dipalmitoylphosphatidylcholine (DPPC) revealed that dolichol C95 did not significantly alter the bilayer thickness. researchgate.net This supports a model where the long dolichol molecule does not span the membrane but instead phase-separates into a distinct domain within the central region of the bilayer, sandwiched between the two phospholipid leaflets. researchgate.net In contrast, when incorporated into phosphatidylethanolamine (B1630911) (PE) bilayers, dolichol was found to destabilize the lamellar phase at higher temperatures, promoting the formation of non-lamellar structures that coexist with the lamellar phase over a wide temperature range. researchgate.net

Electron microscopy, including freeze-fracture and transmission electron microscopy (TEM), provides direct visual evidence of the effects of dolichols on membrane morphology. nih.govmdpi.com Freeze-fracture EM has been used in conjunction with NMR and X-ray diffraction to confirm the membrane-destabilizing effects of polyisoprenols. oup.comresearchgate.net Studies on isolated liver microsomes using TEM showed that extracting native lipids like dolichol increased the membrane's permeability to charged molecules and altered its osmotic behavior. nih.gov Reincorporating dolichol back into these extracted membranes restored the original properties, demonstrating the direct role of dolichol in maintaining specific physical characteristics of biological membranes. nih.gov

TechniqueType of AnalysisMajor Findings Regarding Dolichol's Influence
Synchrotron X-ray Diffraction Measures membrane structural parameters (e.g., bilayer thickness, phase behavior)In PC bilayers, dolichol phase-separates into a central domain. researchgate.net
In PE bilayers, dolichol promotes non-lamellar phases. researchgate.net
Electron Microscopy (EM) Direct visualization of membrane morphologyConfirmed membrane structural changes and alterations in permeability upon dolichol removal/reconstitution. nih.gov
(Freeze-Fracture, TEM)Supported findings of dolichol-induced membrane destabilization. oup.comresearchgate.net

Future Directions in Dolichol Research

Unidentified Genes and Enzymes in Dolichol Metabolism

The de novo biosynthesis of dolichols is a multi-step process that originates from the mevalonate (B85504) pathway, sharing early steps with cholesterol synthesis. While several key enzymes have been identified, including cis-prenyltransferases (such as DHDDS, SlCPT3, RER2, SRT1, often complexed with co-factors like NgBR/NUS1) responsible for chain elongation, and enzymes involved in the reduction of polyprenols to dolichols (like SRD5A3), significant gaps persist in our knowledge.

Future research must focus on identifying the enzymes responsible for crucial steps that remain uncharacterized. Specifically, the molecular basis for the dephosphorylation of dehydrodolichyl diphosphate (B83284), a critical intermediate, is yet to be elucidated oup.comnih.govresearchgate.net. While CWH8 in yeast has been identified as a dolichol pyrophosphate phosphatase involved in recycling, the precise mechanisms and enzymes for dolichol recycling in mammalian systems require further investigation nih.govnih.govresearchgate.netmdpi.com. The precise subunit stoichiometry, active site orientation, and kinetic parameters of enzyme complexes involved in dolichol synthesis, such as the cis-prenyltransferase complex, also represent areas demanding detailed study ibb.waw.pl. The ongoing discovery of new CDG subtypes continues to highlight previously unknown genes and pathways involved in dolichol metabolism, such as the recently identified DHRSX, which plays a vital role in a revised dolichol synthesis pathway, acting as both a reductase and a dehydrogenase nih.govresearchgate.net.

Table 1: Key Enzymes and Uncharacterized Steps in Dolichol Biosynthesis

Step/Enzyme in Dolichol BiosynthesisKnown/UncharacterizedSignificance/Future Research Need
Initial chain elongation (FPP to polyprenyl diphosphate)Partially KnownDetails of subunit stoichiometry, active site orientation, and kinetics of enzyme complexes (e.g., cis-prenyltransferases) are unknown ibb.waw.pl.
Dephosphorylation of dehydrodolichyl diphosphateUncharacterizedEnzymes responsible for this critical step are yet to be identified oup.comnih.govresearchgate.net.
Reduction of polyprenol to dolicholPartially KnownSRD5A3 identified as polyprenal reductase; further characterization of this reduction and potential alternative pathways is needed nih.govnih.govresearchgate.net.
Dolichol recycling (e.g., dephosphorylation of DolPP)Partially KnownMolecular basis for recycling steps, particularly in mammalian systems, requires further elucidation nih.govnih.govresearchgate.netmdpi.com.
DHRSX-mediated steps in dolichol synthesisIdentifiedUnderstanding its dual substrate/cofactor specificity and role in the revised pathway is crucial nih.govresearchgate.net.

Elucidation of Regulatory Mechanisms and Interactions

Dolichol metabolism is intrinsically linked to the broader mevalonate pathway, which also governs the synthesis of cholesterol and ubiquinone nih.govaging-us.com. Dysregulation within this pathway, potentially involving the rate-limiting enzyme HMG-CoA reductase, has been associated with age-related increases in dolichol accumulation aging-us.com. While the regulation of HMG-CoA reductase is extensively studied, the regulatory mechanisms governing other enzymes in the dolichol pathway, particularly cis-prenyltransferases, remain less understood nih.gov.

Emerging research indicates that factors such as cyclic AMP (cAMP) can modulate the activity of human cis-prenyltransferase, and protein kinase A (PKA) type I is implicated in the cAMP-mediated regulation of N-glycosylation nih.gov. Future research must delve deeper into the global regulatory networks and interactions that control dolichol homeostasis. This includes uncovering specific feedback mechanisms that govern dolichol synthesis and cellular levels nih.govoup.comresearchgate.net, understanding the role of cellular localization and membrane association in regulating dolichol availability researchgate.net, and mapping the complex interactions between dolichol metabolism and other cellular processes, such as lipid droplet formation or membrane trafficking researchgate.net. Investigating how external factors, like caloric restriction, influence dolichol accumulation could also reveal novel regulatory insights aging-us.com.

Table 2: Regulatory Factors and Potential Mechanisms in Dolichol Metabolism

Regulatory Factor/PathwayMechanism of Action/InteractionCurrent Understanding & Future Research Focus
Mevalonate Pathway (HMGR)Rate-limiting step for isoprenoid synthesis; linked to dolichol accumulation aging-us.com.Age-related increases in HMGR are associated with dolichol accumulation aging-us.com. Future research is needed on the precise regulation of the dolichol-specific branch of the pathway.
cAMP / PKAStimulates human cis-prenyltransferase activity nih.gov.The specific roles and broader implications of cAMP/PKA on dolichol pathway enzymes require further detailed investigation.
Farnesyl Diphosphate (FPP)A key branch point intermediate in isoprenoid synthesis, potentially regulating the mevalonate pathway oup.comoup.com.Overexpression of FPP synthase increases dolichol levels oup.com. Future studies should clarify FPP's specific regulatory impact on dolichol chain elongation.
Caloric RestrictionDemonstrated to retard dolichol accumulation aging-us.com.Elucidating the molecular pathways through which caloric restriction influences dolichol levels is a key future research direction.
Protein Interactions (e.g., NgBR/NUS1)Stabilize cis-prenyltransferase complexes, essential for dolichol synthesis researchgate.netibb.waw.plembopress.orgnih.gov.Investigating the complete regulatory network and interaction mechanisms of these stabilizing proteins is crucial.

Broader Biological Functions of Dolichols Beyond Glycosylation

While dolichols are critically important as lipid anchors and carriers for oligosaccharide precursors in N-linked glycosylation, and also participate in O-mannosylation, C-mannosylation, and GPI anchor synthesis nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govplos.orguzh.ch, their presence in diverse cellular compartments beyond the endoplasmic reticulum (ER) suggests additional, as yet uncharacterized, functions. Dolichols are found in significant amounts in lysosomes, the plasma membrane, and Golgi vesicles, areas not directly involved in the initial stages of protein glycosylation nih.govresearchgate.netnih.gov.

Future research is essential to explore these potential non-glycosylation roles. These include the possibility that dolichols modulate key membrane properties, such as fluidity and permeability nih.govmdpi.com, and their involvement in extensive membrane trafficking between organelles nih.govmdpi.com. The function of free dolichols, distinct from their phosphorylated derivative (dolichol phosphate), remains largely enigmatic and warrants dedicated investigation nih.gov. Furthermore, dolichols might serve as a reservoir for dolichol phosphate (B84403), which is subsequently phosphorylated for glycosylation processes embopress.org. The observation that aberrant dolichol chain lengths can serve as biomarkers for diseases like retinitis pigmentosa suggests that specific dolichol chain lengths, such as dolichol-22, may possess unique functional properties that future research can uncover nih.gov.

Table 3: Dolichol Functions: Established vs. Potential Non-Glycosylation Roles

Function CategorySpecific FunctionRole in Dolichol MetabolismEvidence Level & Future Research Focus
Established N-linked GlycosylationLipid anchor and carrier for oligosaccharide precursors (LLO) nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govplos.orguzh.chEssential and well-characterized. Future research focuses on regulatory mechanisms and consequences of metabolic defects.
O-mannosylation, C-mannosylation, GPI anchor synthesisCarrier for monosaccharides and precursor assembly nih.govnih.govnih.govuzh.chCrucial for these pathways. Future studies should investigate specific dolichol chain length requirements for each pathway.
Potential Non-Glycosylation Roles Membrane Biophysical PropertiesFree dolichol may modulate membrane fluidity and permeability nih.govmdpi.com.Suggested role; requires experimental confirmation and elucidation of the underlying molecular mechanisms.
Membrane TraffickingImplicated in membrane trafficking between Golgi, plasma membrane, and lysosomes nih.govmdpi.com.Presence in various organelles suggests involvement; detailed mechanisms need investigation.
Lipid ReservoirFree dolichol may act as a reservoir for subsequent phosphorylation to Dol-P embopress.org.Hypothesis; experimental validation of this reservoir function and its release mechanisms is needed.
Cellular DefensePotential role in cellular defense against adverse environmental conditions researchgate.net.Speculative; requires experimental evidence to identify specific defense mechanisms and dolichol's contribution.
BiomarkerAberrant chain lengths linked to diseases (e.g., retinitis pigmentosa) nih.gov.Indicates potential specific roles for different chain lengths; future research should explore diagnostic and functional significance of specific dolichol chain lengths.

The continued exploration of these future research directions promises to deepen our understanding of dolichol's multifaceted roles in cellular physiology and disease, potentially leading to novel therapeutic strategies.

Compound Name Table:

Dolichol

Dolichol-19

Dolichol-20

Dolichol-22

Dolichol phosphate (Dol-P)

Dolichol pyrophosphate (DolPP)

Dehydrodolichol (B1175241) diphosphate

Polyprenol

Polyprenol phosphate

Farnesyl pyrophosphate (FPP)

Isopentenyl diphosphate (IPP)

GDP-mannose (GDP-Man)

N-acetylglucosamine (GlcNAc)

Mannose (Man)

Glucose (Glc)

Lipid-linked oligosaccharide (LLO)

Squalene

Ubiquinone

Cholesterol

Mevalonate

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Q & A

Basic Research Questions

Q. What established methods are recommended for quantifying Dolichol 22 in biological samples, and how can researchers validate their accuracy?

  • Methodology :

  • Chromatographic separation (e.g., HPLC or GC-MS) combined with standards of known this compound concentration is critical for quantification. Calibration curves using polyprenol or dolichol standards (e.g., 18–22 isoprene units) should be constructed, with iodine-based colorimetry or fluorescence detection for validation .
  • ImageJ software can analyze thin-layer chromatography (TLC) plates by comparing sample band intensities to standard curves, ensuring reproducibility across replicates .
  • Statistical validation : Include coefficient of variation (CV) calculations for intra- and inter-assay precision, and spike-recovery experiments to assess matrix effects .

Q. How can researchers experimentally model this compound's role in N-linked protein glycosylation?

  • Experimental design :

  • Use radiolabeled monosaccharides (e.g., 14^{14}C-mannose) to trace the assembly of lipid-linked oligosaccharides (LLOs) on this compound in endoplasmic reticulum (ER) membrane preparations .
  • Knockdown/knockout models (e.g., CRISPR-Cas9 targeting DPM1 or ALG genes) disrupt LLO biosynthesis, enabling comparative analysis of glycosylation efficiency via Western blotting for glycan-deficient proteins .
  • Inhibitor studies : Employ tunicamycin (blocks GlcNAc-1-phosphate transferase) or mevinolin (HMG-CoA reductase inhibitor) to deplete this compound pools and observe downstream glycosylation defects .

Q. What are the best practices for isolating and purifying this compound from mammalian tissues?

  • Protocol :

  • Lipid extraction : Use chloroform/methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) to prevent oxidation. Centrifuge at 10,000×g to pellet proteins and retain this compound in the organic phase .
  • Column chromatography : Purify via silica gel columns, eluting with hexane:ethyl acetate gradients. Confirm purity using 1^{1}H-NMR to identify characteristic isoprenoid proton signals (δ 1.6–2.1 ppm) .
  • Storage : Store in argon-flushed vials at -80°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s depletion in Alzheimer’s disease (AD) versus its accumulation in aging be reconciled?

  • Analytical strategies :

  • Subcellular fractionation : Compare this compound levels in ER, lysosomes, and lipid droplets using differential centrifugation and LC-MS/MS. AD models may show ER-specific depletion due to disrupted LLO synthesis, while aging increases lysosomal storage .
  • Dolichyl phosphate quantification : Use 32^{32}P-labeling assays to distinguish between free this compound and its phosphorylated forms, which are elevated in AD despite total this compound decline .
  • Multi-omics integration : Combine lipidomics with transcriptomic data (e.g., RNA-seq of HMG-CoA reductase and DOLK kinase) to identify regulatory mechanisms driving tissue-specific changes .

Q. What advanced structural techniques elucidate this compound’s interactions with antioxidant systems under oxidative stress?

  • Methodological approaches :

  • 1H-NMR and EPR spectroscopy : Characterize this compound’s radical scavenging activity by monitoring lipid peroxidation markers (e.g., TBARS) and spin-trapped ROS adducts in UV-B-irradiated models .
  • Molecular dynamics (MD) simulations : Model this compound’s insertion into lipid bilayers to assess its role in stabilizing polyunsaturated fatty acids (PUFAs) during oxidative attack .
  • Synchrotron-based FTIR microspectroscopy : Map spatial distribution of this compound and coenzyme Q in retinal tissues to study compartment-specific antioxidant synergy .

Q. How can researchers design experiments to investigate this compound’s role in congenital disorders of glycosylation (CDG)?

  • Experimental framework :

  • Patient-derived fibroblasts : Perform metabolic labeling with 3^{3}H-mannose to compare LLO assembly kinetics between CDG patients and controls. Use autoradiography to detect truncated LLO species .
  • CRISPR rescue assays : Introduce wild-type DPM1 or DOLK genes into CDG cell lines and quantify this compound-dependent glycosylation recovery via lectin microarray profiling .
  • In vivo models : Generate tissue-specific Dolichol kinase (DOLK) knockout mice to study systemic glycosylation defects and validate findings with immunohistochemistry .

Methodological Considerations for Data Contradictions

  • Statistical rigor : Apply Benjamini-Hochberg correction for multiple comparisons in omics datasets to reduce false discovery rates .
  • Meta-analysis : Aggregate published data on this compound levels across neurodegenerative studies using random-effects models to assess heterogeneity sources (e.g., tissue type, post-mortem intervals) .
  • Cross-validation : Combine biochemical assays (e.g., ELISA for this compound) with imaging techniques (e.g., MALDI-TOF MS imaging) to confirm spatial distribution patterns in disease models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.